

Application of SOCE Inhibitor 1 in Cancer Cell

Line Studies

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Compound of Interest		
Compound Name:	SOCE inhibitor 1	
Cat. No.:	B8103400	Get Quote

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Introduction

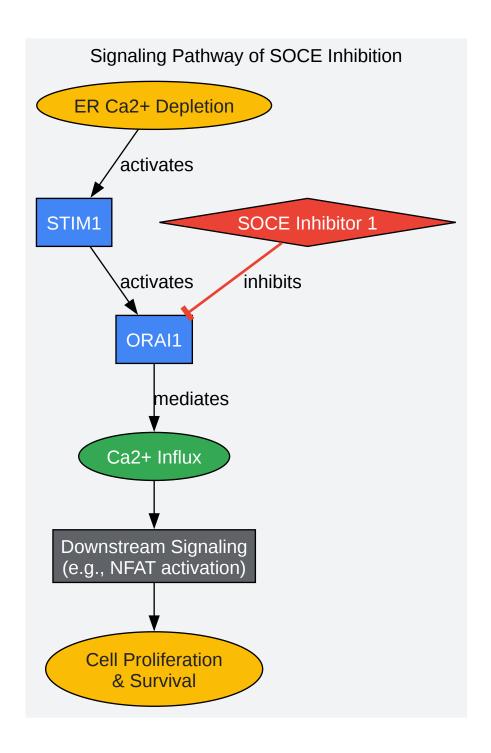
Store-operated calcium entry (SOCE) is a crucial mechanism for calcium homeostasis in mammalian cells, regulating a wide array of cellular functions, including proliferation, migration, and apoptosis.[1][2] In many types of cancer, the SOCE pathway is dysregulated, often showing augmented activity that contributes to tumor growth, angiogenesis, and metastasis.[1] [2][3] This makes the components of the SOCE machinery, particularly the STIM and ORAI proteins, attractive targets for cancer therapy.[3][4] **SOCE inhibitor 1** is a potent and selective small molecule inhibitor of store-operated calcium entry. These application notes provide an overview of the use of **SOCE inhibitor 1** in cancer cell line studies, including its mechanism of action, protocols for assessing its effects, and representative data.

Mechanism of Action

SOCE is typically initiated by the depletion of calcium stores in the endoplasmic reticulum (ER). [1] This depletion is sensed by STIM (Stromal Interaction Molecule) proteins located on the ER membrane, which then translocate and oligomerize near the plasma membrane.[4] These activated STIM proteins interact with and open ORAI channels, the pore-forming subunits of the calcium release-activated calcium (CRAC) channels, leading to an influx of extracellular calcium into the cell.[4] This sustained calcium influx is critical for various downstream signaling pathways that regulate gene expression, cell cycle progression, and cell motility.



SOCE inhibitor 1 exerts its anti-cancer effects by blocking this influx of calcium. By inhibiting the ORAI channels, **SOCE inhibitor 1** prevents the sustained increase in intracellular calcium that is necessary for the proliferation and survival of many cancer cells.[2] This can lead to cell cycle arrest, induction of apoptosis, and a reduction in cell migration and invasion. The general IC50 for **SOCE inhibitor 1** is approximately 4.4 µM.[5][6][7][8]



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Caption: Signaling pathway of SOCE and its inhibition by SOCE Inhibitor 1.

Quantitative Data Summary

The following table summarizes the inhibitory effects of **SOCE inhibitor 1** on various cancer cell lines. The data presented are representative and may vary depending on the specific experimental conditions.

Cancer Cell Line	Cancer Type	IC50 (μM) for Cell Viability (72h)	Effect on Apoptosis	Effect on Cell Cycle
MDA-MB-231	Triple-Negative Breast Cancer	8.2	Induction of apoptosis	G1 phase arrest
MCF-7	ER-positive Breast Cancer	15.5	Moderate apoptosis induction	G1/S phase arrest
LNCaP	Prostate Cancer	5.8	Strong induction of apoptosis	G1 phase arrest
PC-3	Prostate Cancer	9.1	Induction of apoptosis	G1 phase arrest
A549	Non-Small Cell Lung Cancer	12.3	Moderate apoptosis induction	G1/S phase arrest
HCT116	Colorectal Cancer	7.5	Induction of apoptosis	G1 phase arrest

Experimental Protocols Cell Culture

- Culture cancer cell lines in their recommended growth medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
- Maintain cells in a humidified incubator at 37°C with 5% CO2.



• Passage cells upon reaching 80-90% confluency.

Cell Viability Assay (MTT Assay)

- Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
- Treat the cells with various concentrations of SOCE inhibitor 1 (e.g., 0.1, 1, 5, 10, 25, 50 μM) or vehicle control (DMSO) for 72 hours.
- Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

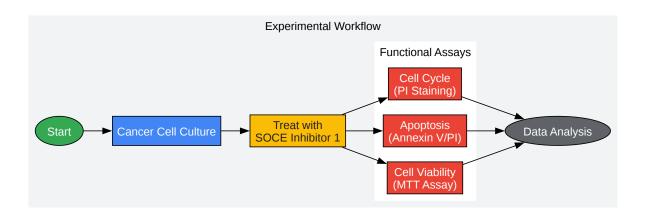
- Seed cells in a 6-well plate at a density of 2 x 10⁵ cells per well and allow them to adhere overnight.
- Treat the cells with the desired concentration of SOCE inhibitor 1 (e.g., IC50 concentration)
 or vehicle control for 48 hours.
- Harvest the cells by trypsinization and wash them with cold PBS.
- Resuspend the cells in 1X Annexin V binding buffer.
- Add 5 μL of Annexin V-FITC and 5 μL of Propidium Iodide (PI) to the cell suspension.
- Incubate the cells in the dark for 15 minutes at room temperature.



 Analyze the stained cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V-positive and PI-negative, while late apoptotic/necrotic cells will be positive for both.

Cell Cycle Analysis (Propidium Iodide Staining)

- Seed cells in a 6-well plate and treat them with SOCE inhibitor 1 as described for the apoptosis assay.
- Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
- Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide and RNase A.
- Incubate the cells in the dark for 30 minutes at room temperature.
- Analyze the cell cycle distribution by flow cytometry.



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Caption: General experimental workflow for studying **SOCE Inhibitor 1**.



Conclusion

SOCE inhibitor 1 represents a promising tool for investigating the role of store-operated calcium entry in cancer biology. Its ability to inhibit cancer cell proliferation, induce apoptosis, and cause cell cycle arrest makes it a valuable compound for preclinical cancer research and a potential lead for the development of novel anti-cancer therapeutics. The protocols provided here offer a starting point for researchers to explore the effects of **SOCE inhibitor 1** in their specific cancer models.

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